2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide
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Overview
Description
2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its intricate molecular structure, which includes phenyl, fluorenyl, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of Phenoxyacetic Acid: Phenol is reacted with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Amidation Reaction: Phenoxyacetic acid is then converted to its corresponding acetamide by reacting with an amine.
Coupling Reaction: The acetamide is coupled with a fluorenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and fluorenyl groups can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamido groups can form hydrogen bonds with biological macromolecules, while the fluorenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: A simpler analog with similar functional groups but lacking the fluorenyl moiety.
Fluorenylacetamide: Contains the fluorenyl group but lacks the phenoxy group.
N-Phenylacetamide: A simpler analog with only the acetamido and phenyl groups.
Uniqueness
2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide is unique due to its combination of phenoxy, fluorenyl, and acetamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C41H32N2O4 |
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Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-phenoxy-N-[4-[9-[4-[(2-phenoxyacetyl)amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C41H32N2O4/c44-39(27-46-33-11-3-1-4-12-33)42-31-23-19-29(20-24-31)41(37-17-9-7-15-35(37)36-16-8-10-18-38(36)41)30-21-25-32(26-22-30)43-40(45)28-47-34-13-5-2-6-14-34/h1-26H,27-28H2,(H,42,44)(H,43,45) |
InChI Key |
IPUOZXNYBPAGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=CC=C7 |
Origin of Product |
United States |
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